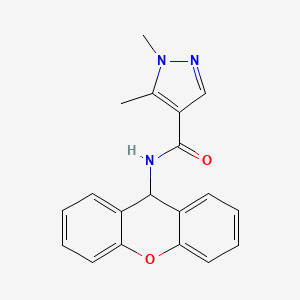![molecular formula C22H30FN3O2S B7573463 5-Fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline](/img/structure/B7573463.png)
5-Fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline, also known as "AZD6482," is a small molecule drug that has been synthesized and investigated for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of AZD6482 involves inhibition of the ATR protein, which is involved in DNA damage response. ATR is activated in response to DNA damage, and helps to prevent the replication of damaged DNA. By blocking the activity of ATR, AZD6482 can prevent cancer cells from repairing their DNA, leading to cell death. In addition, AZD6482 has been shown to protect neurons from damage by activating a protein called Nrf2, which helps to reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
AZD6482 has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer research, AZD6482 has been shown to inhibit the growth of cancer cells and induce cell death. In neurological disorders, AZD6482 has been shown to protect neurons from damage and improve cognitive function. In infectious diseases, AZD6482 has been shown to inhibit viral replication and reduce viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AZD6482 in lab experiments is its specificity for the ATR protein, which allows for targeted inhibition of DNA damage response in cancer cells. In addition, AZD6482 has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, one limitation of using AZD6482 in lab experiments is its relatively high cost, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several future directions for the investigation and development of AZD6482. One area of focus is the development of combination therapies that incorporate AZD6482 with other cancer drugs, in order to enhance its efficacy and reduce the risk of drug resistance. Another area of focus is the investigation of AZD6482 in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is potential for the development of AZD6482 as a therapeutic agent for infectious diseases, particularly in the treatment of hepatitis C virus.
Métodos De Síntesis
The synthesis of AZD6482 involves several steps, starting with the reaction of 2-chloro-8-fluoroquinoline with 4-(1-methylsulfonylazepan-2-yl)piperidine in the presence of a base. The resulting intermediate is then reacted with a benzyl chloride derivative, followed by deprotection of the benzyl group to yield the final product.
Aplicaciones Científicas De Investigación
AZD6482 has been investigated for its potential use in a variety of scientific research applications, including cancer research, neurological disorders, and infectious diseases. In cancer research, AZD6482 has been shown to inhibit the growth of cancer cells by blocking the activity of a protein called ATR, which is involved in DNA damage response. In neurological disorders, AZD6482 has been investigated for its potential to protect neurons from damage and improve cognitive function. In infectious diseases, AZD6482 has been shown to inhibit the replication of certain viruses, including hepatitis C virus.
Propiedades
IUPAC Name |
5-fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FN3O2S/c1-29(27,28)26-13-4-2-3-7-21(26)17-10-14-25(15-11-17)16-18-8-9-20(23)19-6-5-12-24-22(18)19/h5-6,8-9,12,17,21H,2-4,7,10-11,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHGHWAQUDLVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCCC1C2CCN(CC2)CC3=C4C(=C(C=C3)F)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7573380.png)
![4-[[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7573384.png)
![1-N-methyl-1-N'-[2-(2-methylbenzimidazol-1-yl)ethyl]cyclobutane-1,1-dicarboxamide](/img/structure/B7573393.png)
![2-phenyl-N-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]pyrimidin-4-amine](/img/structure/B7573402.png)
![2-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B7573411.png)
![N-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl]-N-methyl-1H-imidazole-5-carboxamide](/img/structure/B7573419.png)
![1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone](/img/structure/B7573425.png)
![1,6-dimethyl-4-(3-pyrazol-1-ylpiperidine-1-carbonyl)-2H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B7573432.png)

![N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]quinoxalin-2-amine](/img/structure/B7573446.png)
![2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile](/img/structure/B7573460.png)
![N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573472.png)
![Cyclopropyl-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573479.png)
![2-Methyl-4-[(5-pyridin-4-ylpyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7573484.png)